tert-butyl 4-(2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride
Description
tert-Butyl 4-(2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride is a piperazine-based compound featuring a tert-butyl carbamate group, an ethyl linker, and a 3-methoxy-1-methylpyrazole-4-carboxamide substituent. Its synthesis typically involves Boc-protection/deprotection strategies (e.g., using HCl for deprotection) , similar to other piperazine derivatives. The compound serves as a key intermediate in medicinal chemistry, particularly for developing bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
tert-butyl 4-[2-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O4.ClH/c1-17(2,3)26-16(24)22-10-8-21(9-11-22)7-6-18-14(23)13-12-20(4)19-15(13)25-5;/h12H,6-11H2,1-5H3,(H,18,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCORIZBAMPTKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCNC(=O)C2=CN(N=C2OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound tert-butyl 4-(2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride , identified by its CAS number 847139-23-5, is a novel derivative of pyrazole that has garnered attention for its potential biological activities. The structural features of this compound suggest it may exhibit various pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of approximately 298.35 g/mol. The presence of the piperazine ring and methoxy groups are significant in modulating the biological activity of the compound.
Biological Activity Overview
Recent studies have highlighted the biological activity of pyrazole derivatives, including those similar to this compound. These derivatives have been associated with:
- Anticancer Activity : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma (Caco-2) and cervical carcinoma (HeLa) cells. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival .
- Anti-inflammatory Effects : Pyrazole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, which are crucial in the inflammatory response .
- Neuroprotective Properties : Some studies indicate that pyrazole derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .
Anticancer Studies
A recent investigation into similar pyrazole compounds revealed that they exhibit moderate activity against a panel of cancer cell lines with IC50 values ranging from 0.01 to 0.1 µM. For instance, a derivative showed an IC50 value of approximately 92.4 µM against various cancer types, indicating significant antiproliferative effects .
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma | 0.01 |
| Human Cervical Carcinoma | 0.05 |
| Human Lung Adenocarcinoma | 0.03 |
| Human Melanoma | 0.04 |
Anti-inflammatory Activity
In vitro assays have shown that pyrazole derivatives can significantly reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating their potential as anti-inflammatory agents .
Neuroprotective Effects
Research on neuroprotective activities has demonstrated that certain pyrazole derivatives can mitigate neuronal damage in models of oxidative stress, showing promise for treating conditions like Alzheimer's disease .
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on a series of substituted pyrazoles found that one derivative exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .
- Neuroprotection in Animal Models : In vivo studies using rodent models indicated that administration of pyrazole derivatives could significantly improve cognitive function and reduce markers of neuroinflammation following induced oxidative stress .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antifungal Activity
Recent studies have highlighted the antifungal properties of pyrazole derivatives, including tert-butyl 4-(2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride. A series of derivatives demonstrated significant in vitro activity against Sclerotinia sclerotiorum, with effective concentrations (EC50 values) indicating their potential as antifungal agents . The structural modifications of pyrazoles have been linked to enhanced bioactivity, suggesting a promising avenue for developing new antifungal therapies.
2. Anticancer Properties
Research has shown that pyrazole derivatives can exhibit anticancer activity. For instance, compounds similar to this compound have been studied for their effects on human liver carcinoma cell lines (HepG-2). These studies indicate that certain modifications can lead to increased cytotoxicity against cancer cells, making them candidates for further development in cancer therapeutics .
3. Neurological Applications
The compound's structural features suggest potential applications in treating neurological disorders. Pyrazoles are known for their anticonvulsant properties, and derivatives have been synthesized and tested for efficacy in seizure models. The presence of specific functional groups can enhance the pharmacological profile of these compounds, potentially leading to new treatments for epilepsy and other neurological conditions .
Agricultural Applications
1. Microbiocidal Properties
The microbiocidal effects of pyrazole derivatives have been explored, with findings indicating that certain compounds can effectively inhibit the growth of various pathogens affecting crops. This opens up possibilities for developing new agrochemicals based on the structure of this compound, which could provide safer and more effective alternatives to traditional pesticides .
Material Science Applications
1. Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in synthesizing novel polymeric materials. The incorporation of pyrazole moieties into polymers can enhance thermal stability and mechanical properties, making them suitable for various industrial applications .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antifungal agents | Effective against Sclerotinia sclerotiorum |
| Anticancer therapies | Cytotoxicity against HepG-2 cancer cells | |
| Neurological treatments | Potential anticonvulsant properties | |
| Agricultural Science | Microbiocidal agents | Inhibition of crop pathogens |
| Material Science | Polymer synthesis | Enhanced thermal stability and mechanical strength |
Comparison with Similar Compounds
Structural Analogues and Substituent Diversity
Piperazine derivatives are widely studied due to their structural versatility. Below is a comparison of the target compound with structurally related analogs (Table 1):
Table 1: Structural Comparison of Piperazine Derivatives
Key Insights from Structural Variations
Hydrochloride Salt : The hydrochloride form is common (e.g., HBK14–19, ), improving solubility and crystallinity, which facilitates purification and formulation .
Triazole (): Increases electrophilicity for nucleophilic substitution reactions . Pyrimidine (): Enables metal coordination and π-stacking interactions in target binding .
Trifluoromethyl groups (): Increase electron-withdrawing effects, altering pharmacokinetics .
Preparation Methods
Boc Protection of Piperazine
Piperazine is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to introduce the Boc group. For example, in anhydrous dichloromethane (DCM), piperazine reacts with Boc₂O in the presence of triethylamine (TEA) at 0°C, yielding tert-butyl piperazine-1-carboxylate in >95% purity. Alternative protocols use dimethylformamide (DMF) or tetrahydrofuran (THF) as solvents, with yields ranging from 85% to 99% depending on stoichiometry and temperature.
Introduction of the Ethyl Side Chain
The ethyl spacer is introduced via alkylation or reductive amination.
Alkylation with Bromoethyl Derivatives
tert-Butyl piperazine-1-carboxylate reacts with bromoethylphthalimide in acetonitrile at 50°C for 4 hours, followed by hydrazinolysis to remove the phthalimide group. This method affords tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate with yields of 67–86%. For instance, a reaction with 2-bromoethylamine hydrobromide in the presence of potassium carbonate (K₂CO₃) in DMF at 110°C for 7 hours achieves 86% yield after silica gel chromatography.
Reductive Amination
A more efficient approach involves reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃). tert-Butyl piperazine-1-carboxylate reacts with acetaldehyde in dichloroethane (DCE) under acidic conditions, yielding the secondary amine after 12 hours at room temperature. This method avoids harsh alkylation conditions and achieves 72–90% yields.
Amidation with 3-Methoxy-1-Methyl-1H-Pyrazole-4-Carboxylic Acid
The final step couples the ethylamine side chain to the pyrazole carboxamide.
Activation of the Carboxylic Acid
3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) or ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt). For example, in DMF, the carboxylic acid reacts with HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3 equiv) for 30 minutes at 0°C to form the active ester.
Coupling Reaction
The activated ester is then reacted with tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate in DMF at room temperature for 12–24 hours. Purification via column chromatography (ethyl acetate/hexane, 3:7) yields the amide product in 75–88% purity.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in dioxane or ethyl acetate. For instance, adding 4M HCl in dioxane to a solution of the amide in dry ether precipitates the hydrochloride salt, which is filtered and dried under vacuum to achieve >95% purity.
Optimization and Challenges
Yield Optimization
Purification Strategies
- Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:1) effectively isolates intermediates.
- Crystallization : The final hydrochloride salt is recrystallized from ethanol/water (9:1) to enhance purity.
Data Tables
Table 1: Key Reaction Conditions and Yields
Q & A
Q. Methodological Insight :
-
Table 1 : Summary of Key Reaction Steps from Patent Data
Step Reagents/Conditions Yield Key Analytical Data (LCMS/NMR) 1 CuI, XPhos, KPO, 140°C 21–60% m/z 344.2 [M+H]; δ 8.24 ppm (pyridine-H) 2 HCl/dioxane, KCO 89–94% m/z 244.2 [M+H]; loss of Boc group confirmed
Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Q. Basic
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., Boc tert-butyl singlet at δ 1.46 ppm; pyrazole protons at δ 7.5–8.2 ppm) .
- LCMS : Monitors reaction progress and confirms molecular weight (e.g., m/z 344.2 for intermediate) .
- X-ray Crystallography : Resolves 3D structure using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex piperazine-pyrazole systems.
How can reaction conditions be optimized to improve yield and purity?
Q. Advanced
- Catalyst Screening : Replace CuI with Pd-based catalysts (e.g., Pd(OAc)) for higher cross-coupling efficiency .
- Solvent Optimization : Use polar aprotic solvents (e.g., NMP) for better solubility of intermediates .
- DOE (Design of Experiments) : Vary temperature (100–140°C) and reaction time (12–24 hrs) to maximize yield .
Case Study :
In Pfizer’s synthesis (), increasing the Pd catalyst loading from 5% to 10% improved yield from 42% to 60% for a similar intermediate.
How should researchers address discrepancies in spectroscopic data between synthesis batches?
Q. Advanced
- Impurity Profiling : Use HPLC with PDA detection to identify byproducts (e.g., unreacted starting materials or de-Boc derivatives) .
- Isotopic Labeling : Introduce C labels at reactive sites to trace unexpected side reactions (e.g., via C NMR) .
Example : In , LCMS revealed impurities (m/z 270) due to incomplete deprotection, resolved by extended stirring with KCO .
What computational methods predict the compound’s reactivity and binding modes?
Q. Advanced
- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states for key reactions (e.g., amide bond formation) .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with kinase targets) using AMBER or GROMACS .
Data-Driven Approach :
ICReDD’s workflow () combines computational reaction path searches with experimental validation, reducing optimization time by 50%.
What are common impurities in this compound’s synthesis, and how are they mitigated?
Q. Basic
- Byproducts : Unreacted bromopyridine (δ 7.8–8.2 ppm in H NMR) or Boc-protected intermediates.
- Mitigation Strategies :
- Silica Gel Chromatography : Elute with ethyl acetate/petroleum ether gradients (0–100%) .
- Recrystallization : Use methanol/dichloromethane mixtures to remove polar impurities .
How to design experiments to study this compound’s biological activity?
Q. Advanced
- In Vitro Assays :
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .
- Cellular Uptake : Use radiolabeled H-compound to quantify permeability in Caco-2 cells .
- In Vivo Models : Evaluate pharmacokinetics in rodent models with LCMS-based quantification .
What strategies enable selective functionalization of the piperazine ring?
Q. Advanced
- Protecting Group Strategies : Use orthogonal protection (e.g., Fmoc for one nitrogen, Boc for the other) .
- Directed Metalation : Employ Pd-catalyzed C-H activation to introduce substituents regioselectively .
Example : In , selective thiadiazole coupling at the pyridine 3-position achieved 89% yield using XPhos ligand .
How does X-ray crystallography resolve this compound’s stereochemical uncertainties?
Q. Advanced
- SHELX Refinement : SHELXL refines twinned crystals (common in piperazine derivatives) using HKLF 5 format .
- Key Parameters :
What mechanistic insights guide the optimization of amide bond formation?
Q. Advanced
- Kinetic Studies : Monitor reaction progress via in situ IR to detect carbodiimide intermediates .
- Isotope Effects : Use N-labeled amines to study nucleophilic attack rates via N NMR .
Table 2 : Optimized Conditions for Amide Coupling
| Parameter | Optimal Range |
|---|---|
| Base | Triethylamine (2.5 eq) |
| Solvent | DMF, 0°C → RT |
| Coupling Agent | EDC·HCl (1.2 eq) with HOBt |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
